molecular formula C10H9NOS3 B388192 (5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B388192
M. Wt: 255.4g/mol
InChI Key: FRKHQFXVCQKMQC-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of a thiazolidinone derivative with an appropriate aldehyde under basic or acidic conditions. Common reagents used in the synthesis include:

  • Thiazolidinone derivatives
  • Thiophene-3-carbaldehyde
  • Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, compounds containing thiazolidinone and thiophene moieties are often investigated for their potential antimicrobial, antifungal, and anticancer activities. Research may focus on the compound’s ability to inhibit specific enzymes or pathways in microorganisms or cancer cells.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with biological targets, leading to the development of new drugs or treatments.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological or chemical target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The thiazolidinone and thiophene moieties are key to its activity, allowing it to bind to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone core and may have similar biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring are often studied for their electronic and biological properties.

Uniqueness

(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of the thiazolidinone and thiophene moieties in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9NOS3

Molecular Weight

255.4g/mol

IUPAC Name

(5E)-3-ethyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H9NOS3/c1-2-11-9(12)8(15-10(11)13)5-7-3-4-14-6-7/h3-6H,2H2,1H3/b8-5+

InChI Key

FRKHQFXVCQKMQC-VMPITWQZSA-N

SMILES

CCN1C(=O)C(=CC2=CSC=C2)SC1=S

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CSC=C2)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CSC=C2)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.